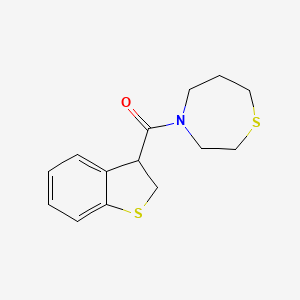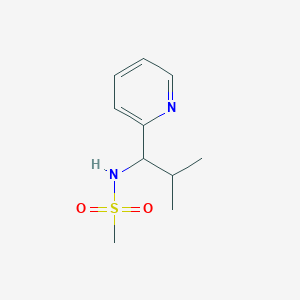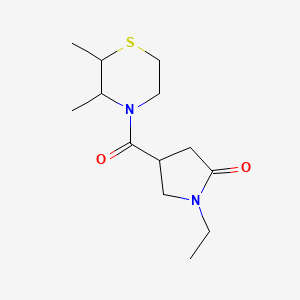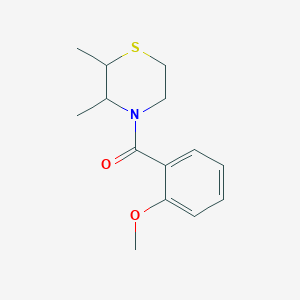![molecular formula C15H21NO2S B7594050 (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone inhibits this compound activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. The inhibition of this compound activity by this compound has been shown to induce apoptosis in cancer cells and to improve insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
The inhibition of this compound activity by this compound has several biochemical and physiological effects. In cancer cells, the inhibition of this compound activity induces apoptosis, which leads to the death of cancer cells. In diabetic animal models, the inhibition of this compound activity improves insulin sensitivity, which leads to better glucose uptake by the cells. The inhibition of this compound activity also reduces the release of inflammatory cytokines, which has implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in lab experiments include its potency and specificity for this compound inhibition. The compound is also readily available and relatively easy to synthesize. The limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity tests are necessary before using the compound in in vivo experiments.
Direcciones Futuras
The future directions for the use of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in scientific research include its use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. The compound can also be used to study the role of this compound in various cellular processes and to identify new targets for drug development. Further studies are necessary to determine the optimal dose and duration of treatment with this compound and to investigate its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone involves the reaction of 4-(Methoxymethyl)benzoyl chloride with 2,3-Dimethylthiomorpholine in the presence of a base such as triethylamine. The reaction proceeds at room temperature, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has been extensively used in scientific research as a potent inhibitor of protein kinase C (this compound) family. This compound is a group of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of this compound activity by this compound has significant implications for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-6-4-13(5-7-14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNKIGZMPYTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC=C(C=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)


![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)



